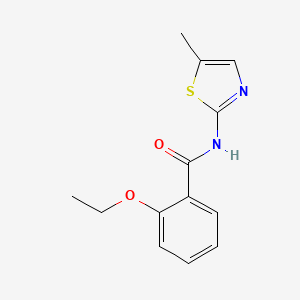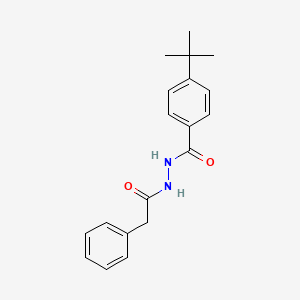
N'-(3-chlorobenzoyl)-2-furohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorobenzoyl)-2-furohydrazide, commonly known as CFH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CFH is a furohydrazide derivative that has been synthesized through a multi-step process involving the reaction of 3-chlorobenzoyl chloride with furan-2-carbohydrazide. In
Mécanisme D'action
The mechanism of action of CFH is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. CFH has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. CFH has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a role in DNA replication and repair. These inhibitory effects of CFH may contribute to its anti-inflammatory, anti-cancer, and anti-bacterial properties.
Biochemical and Physiological Effects
CFH has been shown to have various biochemical and physiological effects. In vitro studies have shown that CFH can inhibit the growth of cancer cells and bacteria. CFH has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, CFH has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
CFH has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. CFH is also relatively inexpensive compared to other compounds with similar properties. However, CFH has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. CFH also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for research on CFH. One direction is to further investigate its potential applications in medicine, agriculture, and material science. Another direction is to explore the mechanism of action of CFH in more detail, which could lead to the development of new drugs and therapies. Additionally, future research could focus on improving the solubility and stability of CFH, which would make it more useful for lab experiments.
Conclusion
In conclusion, CFH is a chemical compound that has shown potential for various applications in scientific research. Its synthesis method has been optimized to achieve high yields and purity, making it a suitable compound for use in lab experiments. CFH has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties, and has potential applications in medicine, agriculture, and material science. Further research is needed to explore the mechanism of action of CFH and to improve its solubility and stability for use in lab experiments.
Méthodes De Synthèse
The synthesis of CFH involves a multi-step process that starts with the reaction of 3-chlorobenzoyl chloride with furan-2-carbohydrazide in the presence of a base such as triethylamine. The intermediate product is then further treated with various reagents to obtain the final product. The synthesis of CFH has been optimized to achieve high yields and purity, making it a suitable compound for scientific research.
Applications De Recherche Scientifique
CFH has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, CFH has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. CFH has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, CFH has been shown to have herbicidal and fungicidal properties, making it a potential alternative to traditional pesticides. In material science, CFH has been studied for its potential use in the development of new materials such as polymers and liquid crystals.
Propriétés
IUPAC Name |
N'-(3-chlorobenzoyl)furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c13-9-4-1-3-8(7-9)11(16)14-15-12(17)10-5-2-6-18-10/h1-7H,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJDUBHNTLZEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5(2H)-ylidene]benzenesulfonamide](/img/structure/B5749670.png)
![methyl ({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5749679.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5749685.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5749694.png)
![4-[(3-hydroxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5749701.png)
![1-[(4-bromophenyl)carbonothioyl]-4-ethylpiperazine](/img/structure/B5749708.png)

![N-1,3-benzothiazol-2-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5749717.png)
![N-(3-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5749725.png)
![N'-[4-(difluoromethoxy)benzylidene]-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5749731.png)



![2-(4-chlorophenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5749765.png)